molecular formula C9H6BrNO2 B12874505 2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde

2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde

Cat. No.: B12874505
M. Wt: 240.05 g/mol
InChI Key: FOGJJNMIRGTKTN-UHFFFAOYSA-N
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Description

2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde typically involves the bromination of benzo[d]oxazole derivatives. One common method is the reaction of benzo[d]oxazole with bromomethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: New derivatives with different functional groups replacing the bromomethyl group.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)benzo[d]oxazole-5-carboxaldehyde
  • 2-(Fluoromethyl)benzo[d]oxazole-5-carboxaldehyde
  • 2-(Methylthio)benzo[d]oxazole-5-carboxaldehyde

Uniqueness

2-(Bromomethyl)benzo[d]oxazole-5-carboxaldehyde is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and methylthio analogs. The bromine atom is larger and more polarizable, making it more reactive in substitution reactions. This can lead to the formation of a wider variety of derivatives and potentially more potent biological activities .

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

2-(bromomethyl)-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C9H6BrNO2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,5H,4H2

InChI Key

FOGJJNMIRGTKTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)N=C(O2)CBr

Origin of Product

United States

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